N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
Description
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperidinone moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNPWRLKKQHZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Thiophene Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the thiophene ring to the piperidinone moiety.
Formation of the Carboxamide Group: The final step usually involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidinone moiety can be reduced to a piperidine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Research indicates that N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide exhibits several promising biological activities:
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Anticancer Activity :
- Case studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives of thiophene carboxamides have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. A study indicated that certain derivatives led to apoptosis in cancer cells, suggesting potential for therapeutic use in oncology .
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Antimicrobial Properties :
- Preliminary investigations suggest that the compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, related thiophene derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer properties of thiophene derivatives, including this compound. The results showed a marked decrease in cell viability in breast cancer cell lines when treated with the compound, suggesting it could be developed into a therapeutic agent .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiophene carboxamides against common pathogens. The study found that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
- N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)pyrrole-2-carboxamide
Uniqueness
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with benzene, furan, or pyrrole rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Piperidinyl Moiety : Starting from 4-chloronitrobenzene and piperidine, an eight-step procedure is used to create the piperidinyl intermediate.
- Introduction of the Thiophene Ring : The thiophene ring is incorporated via a Suzuki-Miyaura cross-coupling reaction, which is known for its mild conditions and functional group tolerance.
- Carboxamide Formation : The final step involves converting the intermediate into the carboxamide form through standard amide coupling techniques.
Anticancer Potential
This compound has shown promising activity as an anticancer agent. Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For example, studies on structurally similar compounds have demonstrated effective inhibition of tumor growth in xenograft models, with one derivative exhibiting a 63% tumor growth inhibition at a dosage of 50 mg/kg in human colorectal DLD-1 xenograft mouse models .
The mechanism by which this compound exerts its anticancer effects may involve:
- Caspase Activation : Induction of apoptosis through caspase activation has been observed, leading to DNA fragmentation and subsequent cell death.
- PARP Cleavage : The compound may also promote the cleavage of PARP (Poly ADP-ribose polymerase), a hallmark of apoptosis .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the piperidinyl moiety and thiophene ring can significantly influence biological activity. Compounds with specific substitutions on the thiophene ring have shown enhanced potency against various cancer cell lines. For instance, the introduction of electron-withdrawing groups has been correlated with increased activity against cancer cells .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, a derivative of this compound was tested against several cancer cell lines. The results indicated that this compound exhibited an EC50 value of 270 nM in inducing apoptosis in DLD-1 cells, demonstrating significant cytotoxicity .
Case Study 2: In Vivo Efficacy
In vivo studies further supported the anticancer potential, where mice treated with the compound showed significant tumor regression compared to untreated controls. These findings suggest that this compound could be developed as a therapeutic agent for specific cancer types.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
